molecular formula C6H3FN2 B040950 3-Fluoro-4-cyanopyridine CAS No. 113770-88-0

3-Fluoro-4-cyanopyridine

Cat. No. B040950
M. Wt: 122.1 g/mol
InChI Key: RFQHDTRSEWCXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, including 3-Fluoro-4-cyanopyridine, can be achieved through various synthetic pathways. A notable method involves the nucleophilic substitution of a leaving group with fluorine sources such as KF or Bu4NF in polar aprotic solvents like DMF and DMSO. This method is particularly effective for the synthesis of ring-fluorinated pyridines from readily available precursors, highlighting the efficiency and versatility of this approach in producing fluorinated pyridine derivatives (Shestopalov et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-cyanopyridine, like other cyanopyridines, is influenced by the electronic effects of the substituents on the pyridine ring. The cyano and fluoro groups are both electron-withdrawing, which can affect the electronic distribution within the molecule and its reactivity. Crystallographic analysis of similar cyanopyridine derivatives provides insights into their structural characteristics, including bond lengths, angles, and intermolecular interactions, which are crucial for understanding their chemical behavior (Kubiak et al., 2002).

Scientific Research Applications

Synthesis and Optical Properties

3-Fluoro-4-cyanopyridine has been explored for its role in the synthesis of complex organic compounds and their potential applications. For instance, it is used in the synthesis of 4-ethoxycarbonyl(cyano)-β-carbolines via thermolysis of 4-aryl-3(5)-azidopyridine derivatives. These β-carbolines show promising optical and hypoglycemic properties, indicating the versatility of 3-fluoro-4-cyanopyridine in synthesizing compounds with diverse biological activities (Proshchenkova et al., 2021).

Radiopharmaceutical Applications

In the field of radiopharmaceuticals, 3-fluoro-4-cyanopyridine derivatives are under investigation for their use in imaging techniques such as Positron Emission Tomography (PET). One notable compound, [18F]3F4AP, a radiofluorinated analog of the drug 4-aminopyridine, is explored for imaging demyelinating diseases. This demonstrates the compound's potential in contributing to the diagnosis and study of neurological conditions (Brugarolas et al., 2017).

Antimicrobial Activity

3-Fluoro-4-cyanopyridine derivatives have also been evaluated for their antimicrobial properties. A study on novel 3-cyanopyridine derivatives of (-)-β-pinene showed that these compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. This highlights the potential of 3-fluoro-4-cyanopyridine derivatives in developing new antimicrobial agents with specific structural modifications to enhance activity (Liao et al., 2016).

Coordination Polymers

Additionally, 3-fluoro-4-cyanopyridine can act as a ligand in coordination polymers, demonstrating its utility in constructing novel molecular architectures. Its ability to function as both a bridging and terminal ligand offers a versatile approach to designing metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation processes (Heine et al., 2018).

Safety And Hazards

The safety information for 3-Fluoro-4-cyanopyridine indicates that it should be stored in an inert atmosphere at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Fluoropyridines, including 3-Fluoro-4-cyanopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of the fluorine chemistry .

properties

IUPAC Name

3-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQHDTRSEWCXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623019
Record name 3-Fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-cyanopyridine

CAS RN

113770-88-0
Record name 3-Fluoro-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113770-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropyridine-4-carbonitrile
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